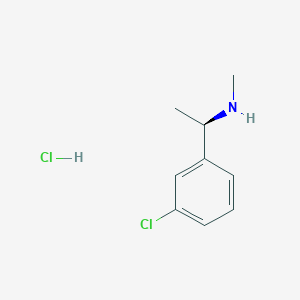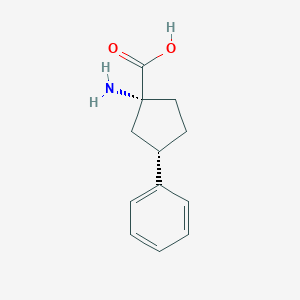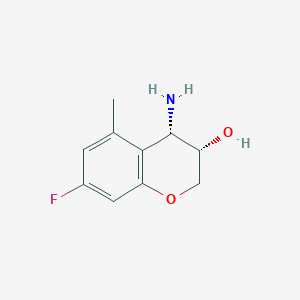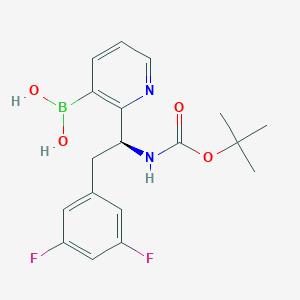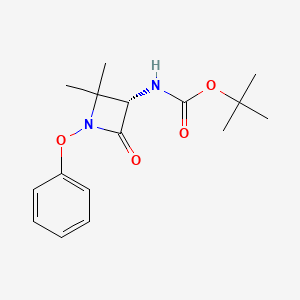
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a tert-butyl group, a dimethyl group, a phenoxy group, and a carbamate group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using phenol and an appropriate leaving group.
Addition of the Carbamate Group: The carbamate group can be added through a reaction with tert-butyl chloroformate and a suitable amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group in the azetidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield phenolic compounds, while reduction could produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.
Industry: Use in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: Another azetidinone derivative with antibiotic properties.
Cephalosporins: A class of β-lactam antibiotics similar to penicillin.
Carbapenems: Broad-spectrum antibiotics that also contain a β-lactam ring.
Uniqueness
(S)-tert-butyl (2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl)carbamate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other azetidinone derivatives.
Propiedades
Fórmula molecular |
C16H22N2O4 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-2,2-dimethyl-4-oxo-1-phenoxyazetidin-3-yl]carbamate |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)21-14(20)17-12-13(19)18(16(12,4)5)22-11-9-7-6-8-10-11/h6-10,12H,1-5H3,(H,17,20)/t12-/m1/s1 |
Clave InChI |
NRVFNYQJBYFPQY-GFCCVEGCSA-N |
SMILES isomérico |
CC1([C@@H](C(=O)N1OC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(C(C(=O)N1OC2=CC=CC=C2)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





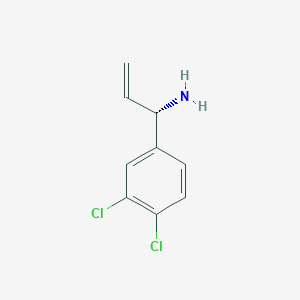

![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)

